![molecular formula C17H13BrF2N2OS B2995428 [2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone CAS No. 851800-64-1](/img/structure/B2995428.png)
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone” is a chemical compound with the molecular formula C17H14BrFN2OS . It has an average mass of 393.273 Da and a monoisotopic mass of 391.999420 Da .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 503.9±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 96.3±0.5 cm3, a polar surface area of 58 Å2, and a molar volume of 263.5±7.0 cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The presence of the 4,5-dihydroimidazol-1-yl and bromophenyl groups in the compound’s structure indicates potential antimicrobial properties. These structural features are often associated with the inhibition of microbial growth, including bacteria and fungi. The compound could be synthesized and tested against a panel of microbial strains to evaluate its efficacy as an antimicrobial agent .
Anticancer Research
Compounds with similar structural motifs have been explored for their anticancer activities. The bromophenyl moiety, in particular, is known to interact with various biological targets that can disrupt cancer cell proliferation. Research could focus on the compound’s ability to act as a kinase inhibitor, which is a common approach in targeted cancer therapies .
Antioxidant Properties
The structural elements of this compound suggest it may possess antioxidant properties, which are valuable in combating oxidative stress—a condition linked to numerous diseases. Scientific studies could be designed to assess the compound’s capacity to scavenge free radicals or to protect cells from oxidative damage .
Anticonvulsant Effects
The dihydroimidazol group is a feature found in some anticonvulsant drugs. This compound could be investigated for its potential use in the treatment of epilepsy or other seizure disorders. Preclinical trials involving animal models could be a starting point to determine its effectiveness and safety profile .
Development of Diagnostic Agents
Due to the compound’s unique structure, it could be tagged with radioactive isotopes or fluorescent markers and used in diagnostic imaging. This application would be particularly useful in the detection and monitoring of diseases at the molecular level .
Chemical Synthesis of Heterocyclic Compounds
The compound could serve as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds. These compounds are structurally diverse and have a broad spectrum of applications in pharmaceuticals, agrochemicals, and dyes. The compound’s reactivity with various reagents could be explored to develop new synthetic routes .
Eigenschaften
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrF2N2OS/c18-12-6-4-11(5-7-12)10-24-17-21-8-9-22(17)16(23)15-13(19)2-1-3-14(15)20/h1-7H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGCJDPYXHLSIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-difluorophenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.